molecular formula C10H16ClFN2O3S B2521159 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856091-66-1

1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2521159
CAS No.: 1856091-66-1
M. Wt: 298.76
InChI Key: XHGWMZCTGDFOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of Isobutoxymethyl Group: The isobutoxymethyl group can be attached through alkylation reactions using isobutyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water or moisture, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These reactions can affect molecular targets and pathways, depending on the specific application and context.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl chloride: A more complex sulfonyl chloride with a benzene ring.

    Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.

The uniqueness of this compound lies in its specific combination of fluoroethyl and isobutoxymethyl groups, which can impart distinct chemical and physical properties compared to other sulfonyl chlorides.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClFN2O3S/c1-8(2)6-17-7-9-10(18(11,15)16)5-14(13-9)4-3-12/h5,8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGWMZCTGDFOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1S(=O)(=O)Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.